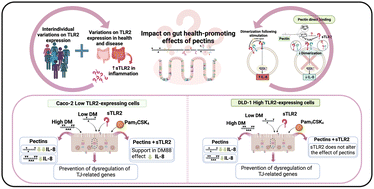Effects of pectin's degree of methyl esterification on TLR2-mediated IL-8 secretion and tight junction gene expression in intestinal epithelial cells: influence of soluble TLR2†
Food & Function Pub Date: 2023-12-20 DOI: 10.1039/D3FO03673A
Abstract
This study investigates the anti-inflammatory effects of pectins with different degrees of methyl esterification (DM) on intestinal epithelial cells (IECs) expressing low and high levels of TLR2. It also studies the influence of soluble TLR2 (sTLR2) which may be enhanced in patients with inflammatory bowel syndrome on the inflammation-attenuating effects of pectins. Also, it examines the impact of pectins on tight junction gene expression in IECs. Lemon pectins with DM18 and DM88 were characterized, and their effects on TLR2-1-induced IL8 gene expression and secretion were investigated in low-TLR2 expressing Caco-2 and high-TLR2 expressing DLD-1 cells. The results demonstrate that both DM18 and DM88 pectins can counteract TLR2-1-induced IL-8 expression and secretion, with more pronounced effects observed in DLD-1 cells expressing high levels of TLR2. Furthermore, the presence of sTLR2 does not interfere with the attenuating effects of low DM18 pectin and may even support its anti-inflammatory effects in Caco-2 cells. The impact of pectins and sTLR2 on tight junction gene expression also demonstrates cell-type-dependent effects. Overall, these findings suggest that low DM pectins possess potent anti-inflammatory properties and may influence tight junction gene expression in IECs, thereby contributing to the maintenance of gut homeostasis.


Recommended Literature
- [1] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [2] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [3] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†
- [4] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [5] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [6] Facile synthesis of a 3D-porous LiNbO3 nanocomposite as a novel electrode material for lithium ion batteries†
- [7] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [8] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [9] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [10] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†

Journal Name:Food & Function
Research Products
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 459-46-1
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 58-71-9
-
CAS no.: 498-81-7
-
CAS no.: 3385-21-5
-
CAS no.: 522-12-3
-
CAS no.: 2974-92-7









